molecular formula C12H22N2O B13162716 N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide

N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide

Katalognummer: B13162716
Molekulargewicht: 210.32 g/mol
InChI-Schlüssel: ISZGMSTUQRTQNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide typically involves multi-component reactions. One common method includes the reaction of piperidine derivatives with cyclopropanecarboxylic acid derivatives under specific conditions. The reaction is often catalyzed by dual-functional ionic liquids, which provide a green and efficient approach . The reaction conditions usually involve refluxing in ethanol, leading to high yields and selectivity .

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often employs hydrogenation, cyclization, and cycloaddition reactions. These methods are optimized for large-scale production, ensuring cost-effectiveness and high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its cyclopropane moiety, in particular, contributes to its stability and reactivity, making it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C12H22N2O

Molekulargewicht

210.32 g/mol

IUPAC-Name

N-piperidin-4-yl-N-propylcyclopropanecarboxamide

InChI

InChI=1S/C12H22N2O/c1-2-9-14(12(15)10-3-4-10)11-5-7-13-8-6-11/h10-11,13H,2-9H2,1H3

InChI-Schlüssel

ISZGMSTUQRTQNQ-UHFFFAOYSA-N

Kanonische SMILES

CCCN(C1CCNCC1)C(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.